

Foundational Overview: Introducing 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646

[Get Quote](#)

2-Methyl-1-phenyl-1-butanol is a chiral alcohol with the chemical formula $C_{11}H_{16}O$.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) Identified by its CAS Registry Number 3968-86-3, this compound is a valuable intermediate in organic synthesis and is noted for its application in the formulation of fragrances and flavors due to its sweet, floral odor.[\[1\]](#) A thorough understanding of its molecular structure is paramount, not only for predicting its chemical behavior but also for controlling its synthesis and understanding its interactions in biological systems. The presence of multiple stereocenters introduces a layer of complexity that is critical for professionals in drug development, where enantiomeric purity can be the difference between a therapeutic agent and a toxic substance.

The Molecular Architecture: Structure, Properties, and Stereoisomerism

The structural foundation of **2-Methyl-1-phenyl-1-butanol** consists of a butanol chain substituted with a phenyl group at the carbinol carbon (C1) and a methyl group at the adjacent carbon (C2). Its systematic IUPAC name is 2-methyl-1-phenylbutan-1-ol.[\[5\]](#)

Chirality and the Genesis of Stereoisomers

A defining feature of this molecule is the presence of two chiral centers:

- C1: The carbon atom bonded to the hydroxyl group, the phenyl group, a hydrogen atom, and the sec-butyl group.

- C2: The carbon atom within the sec-butyl group that is bonded to a methyl group, an ethyl group, a hydrogen atom, and the C1 carbinol group.

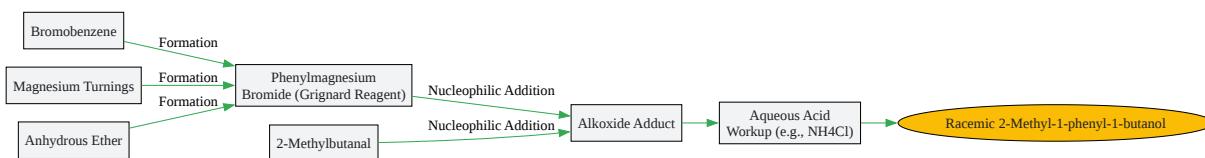
The existence of 'n' chiral centers can give rise to a maximum of 2^n stereoisomers.^[6] For **2-Methyl-1-phenyl-1-butanol** (n=2), there are four possible stereoisomers:

- (1R, 2R)-**2-Methyl-1-phenyl-1-butanol**
- (1S, 2S)-**2-Methyl-1-phenyl-1-butanol**
- (1R, 2S)-**2-Methyl-1-phenyl-1-butanol**
- (1S, 2R)-**2-Methyl-1-phenyl-1-butanol**

These stereoisomers exist as two pairs of enantiomers ((1R, 2R) and (1S, 2S); (1R, 2S) and (1S, 2R)). The relationship between a member of one pair and a member of the other pair is diastereomeric. This structural nuance is critical, as diastereomers possess different physical properties, allowing for their potential separation by techniques like chromatography or crystallization, whereas enantiomers share identical properties in an achiral environment.

Caption: Relationships between the four stereoisomers.

Physicochemical Properties


The following table summarizes key quantitative data for **2-Methyl-1-phenyl-1-butanol**. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ O	[1][2]
Molecular Weight	164.24 g/mol	[1][2][5]
Melting Point	55.5 °C	[1]
Boiling Point	233.9 °C at 760 mmHg	[1]
Density	0.963 g/cm ³	[1]
Flash Point	103.7 °C	[1]
Refractive Index	1.512	[1]
LogP (Octanol/Water)	2.76610	[1]

Synthetic Pathway: The Grignard Reaction

A robust and widely applicable method for synthesizing **2-Methyl-1-phenyl-1-butanol** is the Grignard reaction. This approach involves the nucleophilic addition of a phenyl Grignard reagent to 2-methylbutanal.

Causality Behind Experimental Choices: The Grignard reagent is a potent nucleophile but also a strong base. Therefore, the reaction must be conducted under strictly anhydrous conditions. Any trace of protic solvents (like water or alcohols) will protonate the Grignard reagent, quenching it and preventing the desired reaction with the aldehyde. Diethyl ether or tetrahydrofuran (THF) are chosen as solvents because their ether oxygens can coordinate with the magnesium atom, stabilizing the Grignard reagent, while being aprotic.

[Click to download full resolution via product page](#)

Caption: Grignard synthesis of **2-Methyl-1-phenyl-1-butanol**.

Experimental Protocol: Grignard Synthesis

This protocol describes a laboratory-scale synthesis. All glassware must be oven-dried before use.

- Grignard Reagent Preparation: a. Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a small volume of anhydrous diethyl ether and a crystal of iodine (to initiate the reaction). c. Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. d. Add the bromobenzene solution dropwise to the magnesium suspension. The reaction is exothermic and should initiate, causing the ether to reflux gently. Maintain a steady reflux by controlling the addition rate. e. Once all the bromobenzene is added, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is phenylmagnesium bromide.
- Reaction with Aldehyde: a. Dissolve 2-methylbutanal in anhydrous diethyl ether and add it to the dropping funnel. b. Cool the Grignard reagent solution in an ice bath. c. Add the aldehyde solution dropwise with vigorous stirring. Maintain the temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
- Workup and Purification: a. Slowly pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (a weak acid to quench the reaction and hydrolyze the alkoxide). b. Transfer the mixture to a separatory funnel. The product will be in the ether layer. c. Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether. d. Combine the organic extracts and wash them with brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Filter off the drying agent and remove the solvent by rotary evaporation. g. Purify the crude product by vacuum distillation or column chromatography to yield the final product.

Structural Elucidation via Spectroscopy

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, allowing for the unambiguous confirmation of its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For **2-Methyl-1-phenyl-1-butanol**, the key diagnostic peaks are:

- $\sim 3600\text{-}3200\text{ cm}^{-1}$ (broad): This strong, broad absorption is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.^[4]
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ (sharp): Aromatic C-H stretching from the phenyl group.
- $\sim 3000\text{-}2850\text{ cm}^{-1}$ (medium): Aliphatic C-H stretching from the sec-butyl group.
- $\sim 1600, 1450\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- $\sim 1200\text{-}1000\text{ cm}^{-1}$: C-O stretching of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is complex due to the presence of two chiral centers. Protons that are chemically equivalent in an achiral molecule can become diastereotopic and thus have different chemical shifts.
 - $\sim 7.2\text{-}7.4\text{ ppm}$: Multiplet, integrating to 5H, corresponding to the protons of the phenyl group.
 - $\sim 4.5\text{-}5.0\text{ ppm}$: A signal corresponding to the proton on C1 (the carbinol carbon). Its multiplicity will be complex due to coupling with the proton on C2.
 - $\sim 3.0\text{-}4.0\text{ ppm}$: A broad singlet for the hydroxyl (-OH) proton, which can be exchanged with D_2O .
 - $\sim 0.7\text{-}2.0\text{ ppm}$: A series of complex multiplets corresponding to the 9 protons of the sec-butyl group (CH , CH_2 , CH_3 , and the other CH_3). The chirality causes significant signal

overlap and complex splitting patterns.[7]

- ^{13}C NMR: The carbon NMR spectrum should show 9 distinct signals, assuming a racemic mixture, as the phenyl ring carbons ortho/meta to the substituent are equivalent, as are the para carbons.
 - ~140-145 ppm: Quaternary carbon of the phenyl ring attached to the butanol chain.
 - ~125-129 ppm: Signals for the other five carbons of the phenyl ring.
 - ~70-80 ppm: Signal for the carbinol carbon (C1).
 - ~10-45 ppm: Four signals corresponding to the four distinct carbons of the sec-butyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A peak at $\text{m/z} = 164$, corresponding to the molecular weight of the compound.[2]
- Key Fragments:
 - $\text{m/z} = 146$: Loss of H_2O ($\text{M}-18$).
 - $\text{m/z} = 107$: Cleavage of the C1-C2 bond, yielding $[\text{C}_6\text{H}_5\text{CHOH}]^+$. This is often a prominent peak.
 - $\text{m/z} = 77$: The phenyl cation $[\text{C}_6\text{H}_5]^+$.
 - $\text{m/z} = 57$: The sec-butyl cation $[\text{C}_4\text{H}_9]^+$.

Conclusion

The molecular structure of **2-Methyl-1-phenyl-1-butanol** is defined by its phenyl and secondary alcohol functionalities, and most critically, by the presence of two stereocenters. This chirality dictates its existence as four distinct stereoisomers, a fact of profound importance for its application in stereospecific synthesis and pharmacology. Its synthesis via the Grignard

reaction is a classic and effective method, while its structure is definitively confirmed through a combination of IR, NMR, and mass spectrometry. This guide has provided a framework for understanding this molecule, linking its theoretical structure to the practical methodologies used to synthesize and characterize it, thereby equipping researchers with the foundational knowledge required for its effective application.

References

- **2-Methyl-1-phenyl-1-butanol** - NIST WebBook. (n.d.).
- Chemical Properties of **2-Methyl-1-phenyl-1-butanol** (CAS 3968-86-3) - Cheméo. (n.d.).
- 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem. (n.d.).
- **2-Methyl-1-phenyl-1-butanol** - NIST WebBook. (n.d.).
- **2-Methyl-1-phenyl-1-butanol** - NIST WebBook (IR Spectrum). (n.d.).
- alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem. (n.d.).
- MULTIPLE STEREOCENTERS - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.).
- ¹H and ¹³C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 3. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 4. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 5. alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. ¹H NMR spectrum of 2-methylbutan-1-ol (2-methyl-1-butanol), ¹³C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol), chemical shifts spectra of 2-methylbutan-1-ol (2-

methyl-1-butanol) doc brown's advanced level organic chemistry revision notes
[docbrown.info]

- To cite this document: BenchChem. [Foundational Overview: Introducing 2-Methyl-1-phenyl-1-butanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-molecular-structure\]](https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com